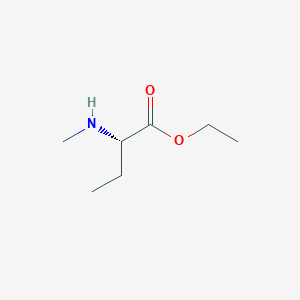
Methyl 2-amino-3-(2-chloro-4-methylphenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-3-(2-chloro-4-methylphenyl)propanoate: is an organic compound with a complex structure that includes an amino group, a chloro-substituted aromatic ring, and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-3-(2-chloro-4-methylphenyl)propanoate typically involves multi-step organic reactions. One common method includes the alkylation of 2-chloro-4-methylphenylamine with a suitable alkylating agent, followed by esterification with methanol in the presence of an acid catalyst .
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted aromatic compounds .
Aplicaciones Científicas De Investigación
Chemistry: Methyl 2-amino-3-(2-chloro-4-methylphenyl)propanoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential interactions with enzymes and receptors. It can be used in assays to investigate enzyme kinetics and binding affinities .
Medicine: Its unique structure allows for the exploration of novel therapeutic agents .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity makes it valuable in the synthesis of polymers and other advanced materials .
Mecanismo De Acción
The mechanism of action of methyl 2-amino-3-(2-chloro-4-methylphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group may participate in esterification or hydrolysis reactions. The chloro-substituted aromatic ring can engage in π-π interactions with aromatic residues in proteins .
Comparación Con Compuestos Similares
Methyl 3-amino-2-chloro-4-methylphenylpropanoate: Similar structure but different substitution pattern on the aromatic ring.
Ethyl 2-amino-3-(2-chloro-4-methylphenyl)propanoate: Similar structure with an ethyl ester instead of a methyl ester.
Methyl 2-amino-3-(4-chloro-2-methylphenyl)propanoate: Similar structure with different positions of the chloro and methyl groups on the aromatic ring.
Uniqueness: Methyl 2-amino-3-(2-chloro-4-methylphenyl)propanoate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both an amino group and a chloro-substituted aromatic ring provides a versatile platform for further chemical modifications .
Propiedades
Fórmula molecular |
C11H14ClNO2 |
|---|---|
Peso molecular |
227.69 g/mol |
Nombre IUPAC |
methyl 2-amino-3-(2-chloro-4-methylphenyl)propanoate |
InChI |
InChI=1S/C11H14ClNO2/c1-7-3-4-8(9(12)5-7)6-10(13)11(14)15-2/h3-5,10H,6,13H2,1-2H3 |
Clave InChI |
HVJJAGLAOGURHQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)CC(C(=O)OC)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


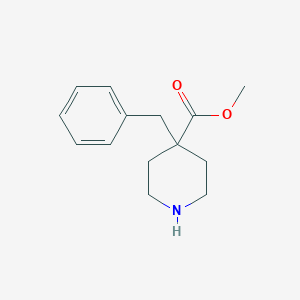
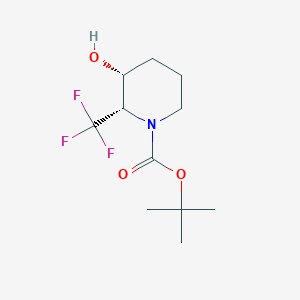
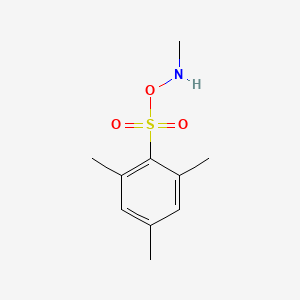

![7-[2,2,2-Tris(fluoranyl)ethanoylamino]heptanoic acid](/img/structure/B13508654.png)
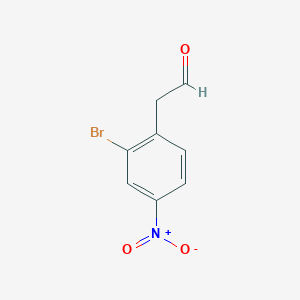
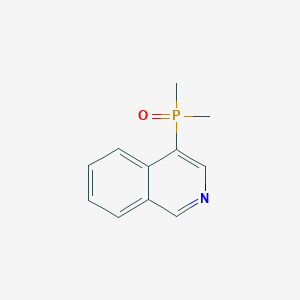

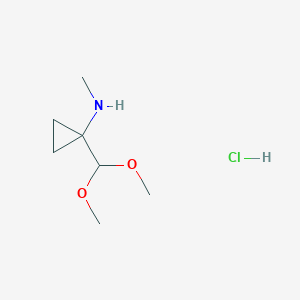
![(5S)-5-(bromomethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole hydrobromide](/img/structure/B13508690.png)
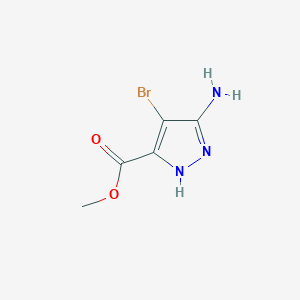
![tert-butyl 2-[5-(hydroxymethyl)-1H-1,2,4-triazol-3-yl]morpholine-4-carboxylate](/img/structure/B13508704.png)
![8-Oxa-2,5-diazaspiro[3.5]nonane](/img/structure/B13508712.png)
